molecular formula C6H9BrClN3 B2888652 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride CAS No. 1201657-76-2

1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride

Cat. No.: B2888652
CAS No.: 1201657-76-2
M. Wt: 238.51
InChI Key: GWWBOLFYZWXRNV-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles and azetidines .

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride exerts its effects involves interactions with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-bromopyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWBOLFYZWXRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201657-76-2
Record name 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride
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